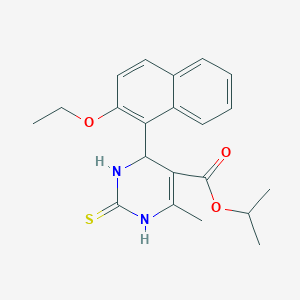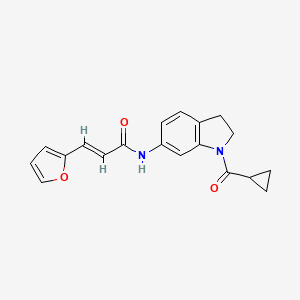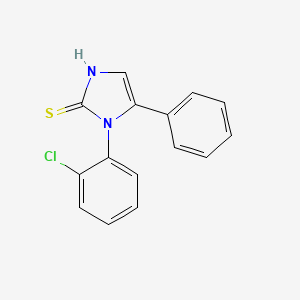
1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol” is a complex organic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a thiol group, which is an organosulfur compound that contains a carbon-bonded sulfhydryl (–SH) group (similar to the hydroxyl group (–OH) in alcohols) .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenyl and chlorophenyl compounds with an imidazole core. The thiol group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the phenyl rings, and the thiol group. The presence of these functional groups would impart certain chemical properties to the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The imidazole ring is aromatic and thus relatively stable, but can participate in various reactions. The thiol group is similar to an alcohol but is more nucleophilic and can be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar imidazole ring and the thiol group could impact the compound’s solubility .Scientific Research Applications
Synthesis and Structural Analysis
1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol and related compounds have been a subject of research due to their interesting chemical structures and potential applications. For instance, a study by Saberi et al. (2009) described the microwave-assisted synthesis of a closely related compound, 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole, and detailed its crystal structure through X-ray diffraction studies. This research illustrates the methodologies for synthesizing imidazole derivatives and analyzing their molecular structures, which is fundamental in understanding their chemical properties and potential applications in various fields such as materials science and pharmaceuticals (Saberi et al., 2009).
Molecular Structure and Interactions
The structural analysis of imidazole derivatives provides insights into their molecular conformation and interactions. For example, Sharma et al. (2017) synthesized 2-(4-chlorophenyl)-3-(phenyl-amino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, another related compound, and determined its crystal structure using single crystal X-ray diffraction. The study highlighted the planarity of the imidazole ring and its perpendicular orientation to the phenyl ring, along with the presence of hydrogen bonds and π-π interactions in the crystal structure. Such detailed structural information is crucial for understanding the reactivity and potential chemical applications of these compounds (Sharma et al., 2017).
Potential Applications in Material Science
The unique structural features of imidazole derivatives, such as planarity, hydrogen bonding, and π-π interactions, suggest their potential utility in material science, for instance, in the design of molecular crystals with specific properties. The research by Kapoor et al. (2011) on 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole demonstrated how the planar conformation of the imidazole ring and its interactions with phenyl rings could influence the molecular packing in crystals. This knowledge can be applied in designing materials with desired optical, electronic, or mechanical properties (Kapoor et al., 2011).
Mechanism of Action
Target of Action
It is structurally similar to the compound cenobamate , which is a voltage-gated sodium channel (VGSC) blocker . It selectively blocks the inactivated state of VGSCs, preferentially inhibiting persistent sodium current .
Mode of Action
Based on its structural similarity to cenobamate, it may also act as a vgsc blocker . This means it could inhibit the persistent sodium current, which is crucial for the propagation of action potentials in neurons .
Biochemical Pathways
The inhibition of vgscs can affect the excitability of neurons and thus influence various neurological processes .
Pharmacokinetics
The structurally similar compound cenobamate has a bioavailability of ≥88%, is 60% protein-bound, and is mainly metabolized via glucuronidation . Its elimination half-life is 50–60 hours, and it is mainly excreted via urine .
Result of Action
Based on its structural similarity to cenobamate, it may have potential antiepileptic effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-chlorophenyl)-4-phenyl-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-12-8-4-5-9-13(12)18-14(10-17-15(18)19)11-6-2-1-3-7-11/h1-10H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRHSQYHZURWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

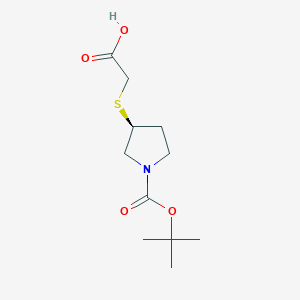
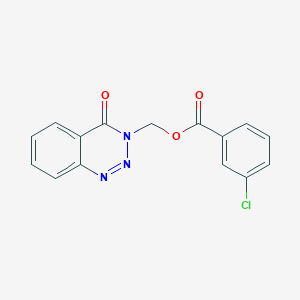
![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3014289.png)
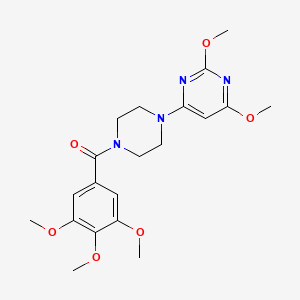
![10-Bromo-7-phenyl-7H-benzo[c]carbazole](/img/structure/B3014291.png)
![N-(3-acetamidophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3014295.png)

![5-[(4-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B3014297.png)

![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride](/img/no-structure.png)
![Methyl 1-[2-(2-adamantanylacetylamino)acetyl]piperidine-4-carboxylate](/img/structure/B3014302.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B3014306.png)
